molecular formula C40H33N3O4 B613330 Fmoc-D-his(trt)-OH CAS No. 135610-90-1

Fmoc-D-his(trt)-OH

Cat. No.: B613330
CAS No.: 135610-90-1
M. Wt: 619.7
InChI Key: XXMYDXUIZKNHDT-DIPNUNPCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Structure and Function: Fmoc-D-His(Trt)-OH is a protected amino acid derivative used in solid-phase peptide synthesis (SPPS). Its structure includes:

  • Fmoc group (9-fluorenylmethoxycarbonyl): A base-labile α-amino protecting group.
  • D-histidine backbone: The D-configuration denotes the non-natural stereoisomer of histidine.
  • Trt group (trityl): Protects the imidazole side chain of histidine, offering acid-labile stability (removable with trifluoroacetic acid, TFA) .

Role in Peptide Synthesis:
The Trt group prevents undesired side reactions during SPPS, such as racemization or aggregation, while the Fmoc group enables iterative deprotection under mild basic conditions (e.g., piperidine) . Its D-configuration is critical for designing peptides resistant to enzymatic degradation or for studying chiral specificity in biological systems .

Properties

IUPAC Name

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(1-tritylimidazol-4-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H33N3O4/c44-38(45)37(42-39(46)47-26-36-34-22-12-10-20-32(34)33-21-11-13-23-35(33)36)24-31-25-43(27-41-31)40(28-14-4-1-5-15-28,29-16-6-2-7-17-29)30-18-8-3-9-19-30/h1-23,25,27,36-37H,24,26H2,(H,42,46)(H,44,45)/t37-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXMYDXUIZKNHDT-DIPNUNPCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C=C(N=C4)CC(C(=O)O)NC(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C=C(N=C4)C[C@H](C(=O)O)NC(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H33N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00660800
Record name N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-1-(triphenylmethyl)-D-histidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00660800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

619.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

135610-90-1
Record name N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-1-(triphenylmethyl)-D-histidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00660800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-[1-(triphenylmethyl)-1H-imidazol-4-yl]propanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-D-histidine(trityl)-OH typically involves the protection of the amino and side chain groups of histidine. The process begins with the protection of the amino group using the Fmoc group, followed by the protection of the imidazole side chain with the trityl group. The reaction conditions often involve the use of base and organic solvents to facilitate the protection reactions.

Industrial Production Methods

In industrial settings, the production of Fmoc-D-histidine(trityl)-OH is carried out using automated peptide synthesizers. These machines allow for precise control over the reaction conditions, ensuring high yields and purity of the final product. The use of solid-phase synthesis techniques also enables the efficient production of large quantities of the compound.

Chemical Reactions Analysis

Types of Reactions

Fmoc-D-histidine(trityl)-OH undergoes various chemical reactions, including:

    Deprotection Reactions: Removal of the Fmoc and trityl protecting groups.

    Coupling Reactions: Formation of peptide bonds with other amino acids.

Common Reagents and Conditions

    Deprotection: The Fmoc group is typically removed using a base such as piperidine, while the trityl group is removed using trifluoroacetic acid (TFA).

    Coupling: Peptide bond formation is facilitated by coupling reagents such as HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate) and DIPEA (N,N-Diisopropylethylamine).

Major Products Formed

The major products formed from these reactions are peptides with specific sequences, where Fmoc-D-histidine(trityl)-OH serves as a building block.

Scientific Research Applications

Role in Solid-Phase Peptide Synthesis

2.1 Minimizing Racemization

One of the critical challenges in peptide synthesis involving histidine residues is racemization, which can lead to the formation of undesired D- and L-enantiomers. Fmoc-D-his(trt)-OH has been shown to undergo partial racemization during coupling reactions; however, strategies such as the addition of 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) can significantly reduce this effect .

2.2 Coupling Efficiency

In studies that utilized this compound, it was found that coupling reactions performed with TBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and DIPEA (N,N-diisopropylethylamine) yielded minimal racemization, with reported levels remaining below 5% . This efficiency is crucial for synthesizing peptides with high purity and desired biological activity.

Applications in Protein Engineering

3.1 Designing Heterochiral Protein Interactions

Recent research has highlighted the application of this compound in designing heterochiral protein-protein interactions. For instance, engineered D-protein binders targeting specific proteins like TrkA and IL-6 have demonstrated effective binding capabilities, suggesting that D-amino acids can be strategically used to enhance the specificity and affinity of protein interactions .

3.2 Mirror-Image Monobodies

The synthesis of mirror-image monobodies using this compound has been explored as a method to create therapeutics that can evade immune detection. These monobodies exhibit strong binding to their targets while maintaining favorable pharmacological properties . This application underscores the potential for D-amino acid derivatives in developing novel therapeutic agents.

Case Studies

Study Focus Findings
Mergler et al. (2001)SPPS OptimizationDemonstrated low racemization rates with optimized coupling conditions using this compound .
Nature Communications (2024)Heterochiral InteractionsDeveloped D-protein binders showing effective target engagement using this compound .
Advanced Chemistry ResearchMonobody SynthesisHighlighted successful synthesis of mirror-image monobodies with enhanced binding properties .

Mechanism of Action

The mechanism of action of Fmoc-D-histidine(trityl)-OH involves its incorporation into peptide chains during SPPS. The Fmoc and trityl groups protect the amino and side chain groups, respectively, preventing unwanted side reactions. Upon deprotection, the histidine residue can participate in various biochemical interactions, such as metal ion coordination, hydrogen bonding, and catalysis.

Comparison with Similar Compounds

Stereoisomers: Fmoc-L-His(Trt)-OH

  • Key Difference : The L-isomer (natural configuration) is more commonly used, but the D-isomer is employed to modulate peptide stability and activity.
  • Analytical Separation : Reverse-phase HPLC with Chiral MX(2)-RH columns effectively resolves D/L isomers using a mobile phase of acetonitrile-water-acetic acid (500:500:1) .
  • Racemization Risk : During SPPS, D-His(Trt) exhibits lower racemization risk compared to L-His(Trt) under coupling conditions (e.g., DIC/Oxyma at 35°C) .
  • Purity Specifications : Fmoc-D-His(Trt)-OH typically has ≥97% purity (HPLC), while L-isomer batches often show ≤0.15% D-isomer contamination .

Side-Chain Protected Histidine Derivatives

Fmoc-His(Mtt)-OH
  • Protecting Group : Mtt (4-methyltrityl) is more acid-labile than Trt, removed with 1–3% TFA.
  • Application : Selective deprotection of Mtt allows orthogonal synthesis strategies, useful in segment condensation or post-SPPS modifications .
  • Stability : Mtt is less stable than Trt under prolonged acidic conditions, limiting its use in multi-step syntheses .
Boc-His(Boc)-OH
  • Protecting Groups: Boc (tert-butyloxycarbonyl) for α-amino and imidazole.
  • Synthesis Strategy : Compatible with Boc-SPPS (requires strong acids like HF for deprotection), contrasting with Fmoc/Trt’s base/acid orthogonality .

Other Fmoc-Protected Amino Acids with Trt Groups

Fmoc-Cys(Trt)-OH
  • Function : Trt protects the thiol group of cysteine, preventing disulfide formation during synthesis.
  • Deprotection : Requires stronger acids (e.g., TFA with scavengers) compared to His(Trt), due to thiol’s higher reactivity .
  • Purity Challenges : Common impurities include Trt-OH (0.49%) and Fmoc-Cys₂ (0.13%) .
Fmoc-Asn(Trt)-OH
  • Protection : Trt shields the side-chain amide, reducing aspartimide formation.
  • Coupling Efficiency : Requires optimized conditions (e.g., HBTU/HOBt/DIEA in NMP/DCM) for efficient resin attachment .

General Comparison of Key Properties

Compound Protecting Groups Deprotection Conditions Purity (HPLC) Key Applications
This compound Fmoc (α-amine), Trt (side chain) 20% piperidine (Fmoc), TFA (Trt) ≥97% Peptidomimetics, enzymatic studies
Fmoc-L-His(Trt)-OH Same as above Same as above ≥95% Natural peptide synthesis
Fmoc-His(Mtt)-OH Fmoc, Mtt 1–3% TFA >95% Orthogonal synthesis strategies
Fmoc-Cys(Trt)-OH Fmoc, Trt TFA with scavengers ≥98.5% Disulfide-rich peptides

Biological Activity

Fmoc-D-his(trt)-OH, or N-Fmoc-N'-trityl-D-histidine, is a derivative of the amino acid histidine widely used in peptide synthesis, particularly in solid-phase peptide synthesis (SPPS). This compound is notable for its role in enhancing the stability and efficacy of peptide chains during synthesis, while also minimizing racemization—a common issue in peptide chemistry.

  • Molecular Formula : C₄₀H₃₃N₃O₄
  • Molecular Weight : 619.708 g/mol
  • Density : 1.2±0.1 g/cm³
  • Melting Point : 150-155 °C
  • Boiling Point : 811.7±65.0 °C at 760 mmHg
  • CAS Number : 109425-51-6

These properties facilitate its use in various biochemical applications, particularly in synthesizing peptides that require specific structural characteristics.

This compound is employed primarily in SPPS, where it serves as a building block for peptides. The Fmoc (fluorenylmethyloxycarbonyl) group protects the amino group during synthesis, while the trityl (Trt) group protects the side-chain of histidine. This protection is crucial as it prevents unwanted side reactions and racemization during the synthesis process.

Target of Action

The primary action of this compound occurs within controlled laboratory settings, where it aids in the formation of peptide bonds without compromising the integrity of the histidine residue.

Pharmacokinetics and Efficacy

Research indicates that this compound significantly reduces epimerization rates compared to other protecting groups such as Boc (tert-butyloxycarbonyl). For instance, studies have shown that using Fmoc-His(Trt)-OH resulted in epimerization levels exceeding 16% under certain conditions, whereas Fmoc-His(Boc)-OH maintained levels below 0.2% under similar conditions .

Peptide Synthesis

This compound is extensively used in synthesizing bioactive peptides that can interact with various biological targets, including proteins and enzymes. This capability is particularly beneficial for creating peptides that can modulate biological pathways or serve as therapeutic agents.

Case Studies

  • Solid Tumor Therapeutics : In a study involving methotrexate-conjugated peptides, this compound was utilized to synthesize cell-penetrating peptides (CPPs). These CPPs were designed to enhance the delivery of methotrexate to resistant cancer cells, demonstrating improved cytotoxicity compared to methotrexate alone .
  • Protein-Protein Interactions : Research has shown that peptides synthesized with this compound can effectively study protein-protein interactions due to their structural stability and reduced racemization rates. This characteristic allows for more accurate binding studies and interaction assays.

Comparative Analysis with Other Protecting Groups

Protecting GroupEpimerization RateStabilityApplication
Fmoc-His(Trt)-OH>16%ModerateGeneral SPPS
Fmoc-His(Boc)-OH<0.2%HighHigh-temperature SPPS
Fmoc-His(3-Bum)-OH<5%HighSensitive coupling reactions

This table illustrates the advantages of using this compound in specific contexts where reduced epimerization is critical.

Q & A

Q. What are the critical parameters for synthesizing peptides using Fmoc-D-His(Trt)-OH in solid-phase peptide synthesis (SPPS)?

  • Methodological Answer : this compound is integrated into SPPS using the Fmoc/t-Bu strategy. Key steps include:
  • Deprotection : Remove the Fmoc group with 20% piperidine in DMF (1–2 cycles, 5–10 min each).
  • Coupling : Activate the amino acid with reagents like HBTU/HOBt and DIPEA in DMF (1:1:2 molar ratio) for 30–60 min.
  • Side-Chain Protection : The Trt (trityl) group protects the histidine imidazole side chain, preventing undesired reactions. It is removed during final cleavage using TFA with scavengers like triisopropylsilane (TIS) .
  • Validation : Monitor coupling efficiency via Kaiser or chloranil tests.

Q. How is the purity of this compound assessed using HPLC, and what are the standard acceptance criteria?

  • Methodological Answer : Use reversed-phase HPLC with a C18 column (e.g., Chiral MX-RH) and a mobile phase of acetonitrile/water/acetic acid (500:500:1, v/v) under isocratic elution (0.8 mL/min, 220 nm detection). Key parameters:
  • Retention Times : ~8.0 min (D-isomer) and ~9.7 min (L-isomer) with a resolution ≥2.95 .
  • Linearity : 0.15–2.93 µg/mL (R² = 0.9999).
  • LOQ/LOD : 0.15 µg/mL and 0.049 µg/mL, respectively .

Advanced Research Questions

Q. How can racemization of this compound during SPPS be minimized?

  • Methodological Answer : Racemization occurs during coupling due to base-sensitive intermediates. Mitigation strategies:
  • Activation Reagents : Use carbodiimides (DIC) with Oxyma Pure instead of HOBt to reduce base exposure .
  • Temperature : Perform couplings at 0–4°C to slow enantiomerization.
  • Monitoring : Track racemization via chiral HPLC (as in ) or circular dichroism.

Q. What experimental design optimizes the separation of this compound from its enantiomer in complex mixtures?

  • Methodological Answer : Optimize chromatographic conditions using a design of experiments (DoE) approach:
  • Variables : Acetonitrile ratio (45–55%), acetic acid concentration (0.1–1.0%), and column temperature (25–35°C).
  • Response : Resolution (Rs) and peak symmetry.
  • Validation : Confirm robustness by altering flow rate (±0.1 mL/min) and column batch .

Q. How should discrepancies in enantiomer ratios be resolved during synthesis?

  • Methodological Answer : If the D/L ratio deviates (>1% impurity):
  • Root Cause : Check coupling efficiency (e.g., incomplete Fmoc deprotection) or racemization during activation.
  • Corrective Action : Repurify the product using preparative HPLC (C18 column, gradient elution) .
  • Preventive Action : Use pre-activated amino acid derivatives (e.g., Fmoc-D-His(Trt)-OPfp) to reduce coupling time .

Q. What strategies validate the accuracy of area normalization vs. external standardization for quantifying this compound?

  • Methodological Answer : Compare both methods using spiked samples (0.1–2.0% D-isomer in L-isomer):
  • External Standard : Prepare a calibration curve with pure D-isomer (0.15–2.93 µg/mL).
  • Area Normalization : Calculate %D-isomer as [Area(D) / (Area(D) + Area(L))] × 100.
  • Validation : Recovery rates (95–100%) and RSD (<1%) confirm equivalence between methods .

Data Contradiction Analysis

Q. How to address conflicting reports on Trt group stability during SPPS?

  • Methodological Answer : Some studies report partial Trt cleavage during prolonged TFA exposure, while others claim stability. Resolve via:
  • Controlled Cleavage : Test TFA/scavenger combinations (e.g., TFA:TIS:H2O = 95:2.5:2.5) at 25°C for 1–3 hr.
  • Quantification : Use LC-MS to detect Trt-depleted byproducts. Adjust cleavage time if >1% deprotection occurs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Fmoc-D-his(trt)-OH
Reactant of Route 2
Reactant of Route 2
Fmoc-D-his(trt)-OH

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.